molecular formula C6H4BrClO2S B144033 2-Bromobenzenesulfonyl chloride CAS No. 2905-25-1

2-Bromobenzenesulfonyl chloride

Cat. No. B144033
CAS RN: 2905-25-1
M. Wt: 255.52 g/mol
InChI Key: VFPWGZNNRSQPBT-UHFFFAOYSA-N
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Description

2-Bromobenzenesulfonyl chloride is a chemical compound utilized as a key intermediate in various organic synthesis processes. It serves as a sulfur precursor in the synthesis of thiochromenones, as demonstrated in a nickel-catalyzed one-pot carbonylative synthesis . The compound's reactivity with alkynes under nickel catalysis highlights its utility in constructing complex sulfur-containing heterocycles.

Synthesis Analysis

The synthesis of 2-bromobenzenesulfonyl chloride-based compounds involves various strategies. For instance, the nickel-catalyzed carbonylation reaction with alkynes provides an efficient route to thiochromenones, offering moderate to good yields and high functional group compatibility . Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been achieved through the interaction with chlorosulfonic acid, further characterized by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of 2-bromobenzenesulfonyl chloride derivatives has been extensively studied. Nuclear quadrupole resonance Zeeman studies have been used to determine the principal field gradient directions and asymmetry parameters of bromobenzenesulfonyl chloride, providing insights into the double bond character of the C-Br bond . X-ray diffraction studies have revealed the crystal structures of various isomeric forms, elucidating the molecular organization and intramolecular interactions .

Chemical Reactions Analysis

2-Bromobenzenesulfonyl chloride participates in diverse chemical reactions. It reacts with primary amines to form sulfonamido Schiff bases or 2-formylbenzenesulfonamides, depending on the amine concentration . The compound's reactivity is also evident in the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which have been evaluated for enzyme inhibition potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromobenzenesulfonyl chloride and its derivatives have been correlated with their reactivity. Ab initio and semiempirical methods have been employed to calculate structural and energy parameters, which are linked to the kinetics of hydrolysis reactions in water-rich H2O-dioxane mixtures . The influence of the halogen on solvation effects in these hydrolysis reactions has been observed, indicating the significance of the sulfonyl chloride and bromide groups' specific structural features .

Scientific Research Applications

Palladium-Catalyzed Arylation

2-Bromobenzenesulfonyl chloride has been utilized in palladium-catalyzed desulfitative arylation. It reacts with heteroarenes to afford arylated products without cleaving the C–Br bonds, allowing for further transformations. This process demonstrates regioselective arylations and high functional group compatibility (Skhiri et al., 2015).

Nuclear Quadrupole Resonance Zeeman Studies

2-Bromobenzenesulfonyl chloride has been studied using Nuclear Quadrupole Resonance (NQR) Zeeman techniques. These studies focus on understanding the structural and electronic properties of the compound, particularly the nature of the C–Br bond (Rao & Rogers, 1972).

Nickel-Catalyzed Carbonylative Synthesis

This chloride is used in nickel-catalyzed carbonylation reactions with alkynes to synthesize thiochromenones. It serves as a sulfur precursor in these reactions, contributing to a variety of substituted thiochromenone products (Wang et al., 2021).

Application in Solid-Phase Synthesis

In solid-phase synthesis, benzenesulfonyl chlorides like 2-Bromobenzenesulfonyl chloride are used as key intermediates for various chemical transformations. They facilitate the production of diverse privileged scaffolds and have applications in developing new pharmaceuticals and materials (Fülöpová & Soural, 2015).

Solvation Effects in Hydrolysis

Studies have been conducted on the solvation effects in the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide, offering insights into the reactivity and stability of these compounds under various conditions. Such research is crucial for understanding and improving chemical synthesis processes (Ivanov et al., 2004).

Cu-Catalyzed Three-Component Reaction

2-Bromobenzenesulfonyl chloride has been used in copper-catalyzed three-component reactions. This methodology is significant in synthesizing pharmacologically important structures, like benzothiadiazine dioxides (Kim et al., 2008).

Safety And Hazards

2-Bromobenzenesulfonyl chloride is classified as a skin corrosive and eye damage category 1 substance . It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPWGZNNRSQPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951644
Record name 2-Bromobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzenesulfonyl chloride

CAS RN

2905-25-1
Record name 2-Bromobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobenzene-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
CB Bheeter, JK Bera, H Doucet - Advanced Synthesis & …, 2012 - Wiley Online Library
… , cyclisation, via palladium-catalysed CH functionalization of 2-bromobenzenesulfonic acid phenyl ester, which can be easily obtained from 2-bromobenzenesulfonyl chloride and …
Number of citations: 54 onlinelibrary.wiley.com
A Skhiri, A Beladhria, K Yuan, JF Soulé… - European Journal of …, 2015 - Wiley Online Library
… However, in the presence of 2-bromobenzenesulfonyl chloride and 2-n-butylfuran or menthofuran, high yields of target products 13 and 14 were obtained (Scheme 5). Again too, a …
W Wang, ZP Bao, X Qi, XF Wu - Organic Letters, 2021 - ACS Publications
… In preliminary experiments, 2-bromobenzenesulfonyl chloride 1a was treat with phenyl acetylene 2a under PdCl 2 /PPh 3 catalyzed conditions with Na 2 CO 3 as the base, H 2 O as the …
Number of citations: 18 pubs.acs.org
A Hfaiedh, HB Ammar, JF Soulé… - Organic & Biomolecular …, 2016 - pubs.rsc.org
… However, when we applied our reaction conditions to the desulfitative arylation of indoles, using 2-bromobenzenesulfonyl chloride, a mixture of C2 and C3 arylated products was …
Number of citations: 14 pubs.rsc.org
H Li, A Sasmal, X Shi, JF Soulé… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… in the presence of 2-bromobenzenesulfonyl chloride led to the 2,… of N-phenylpyrrole and 2-bromobenzenesulfonyl chloride, … of 2-bromobenzenesulfonyl chloride, the desulfitative direct 2,…
Number of citations: 15 pubs.rsc.org
A Skhiri, RB Salem, JF Soulé, H Doucet - Synthesis, 2016 - thieme-connect.com
… Therefore, the reactivity of 2-bromobenzenesulfonyl chloride and of a set of 2-substituted 4-bromobenzenesulfonyl chlorides was investigated. 2-Bromobenzenesulfonyl chloride …
Number of citations: 13 www.thieme-connect.com
W Hagui, N Besbes, E Srasra, T Roisnel, JF Soulé… - Organic …, 2016 - ACS Publications
… In the presence of 5 mol % PdCl 2 (CH 3 CN) 2 and 3 equiv of inexpensive and safe base (Li 2 CO 3 ), 2-methylthiophene was nicely coupled with 2-bromobenzenesulfonyl chloride to …
Number of citations: 30 pubs.acs.org
X Shi, S Mao, T Roisnel, H Doucet… - Organic Chemistry …, 2019 - pubs.rsc.org
… 4-tolyl or 1-naphthyl groups reacted with 2-bromobenzenesulfonyl chloride to afford the C2,C4-… The reactions were tolerant of substituents on the 2-bromobenzenesulfonyl chloride, such …
Number of citations: 11 pubs.rsc.org
K Yuan, R Sang, JF Soulé, H Doucet - Catalysis Science & Technology, 2015 - pubs.rsc.org
… A poor yield of 22% in 17 was obtained in the presence of electron-rich 4-methoxybenzenesulfonyl chloride, whereas congested 2-bromobenzenesulfonyl chloride affords 20 in 78% …
Number of citations: 12 pubs.rsc.org
S Mondal, S Debnath, S Pal, A Das - Synthesis, 2015 - thieme-connect.com
… treated with 2-bromobenzenesulfonyl chloride in pyridine … 9k with 2-bromobenzenesulfonyl chloride in anhydrous … –d,g–j): 2-bromobenzenesulfonyl chloride, pyridine, 80 C, 2 h…
Number of citations: 18 www.thieme-connect.com

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